N-(2-Propoxyphenyl)-2-butenediamide
N-(2-Propoxyphenyl)-2-butenediamide
N'-(2-propoxyphenyl)-2-butenediamide is an anilide.
Brand Name:
Vulcanchem
CAS No.:
1164489-60-4
VCID:
VC0382136
InChI:
InChI=1S/C13H16N2O3/c1-2-9-18-11-6-4-3-5-10(11)15-13(17)8-7-12(14)16/h3-8H,2,9H2,1H3,(H2,14,16)(H,15,17)/b8-7+
SMILES:
CCCOC1=CC=CC=C1NC(=O)C=CC(=O)N
Molecular Formula:
C13H16N2O3
Molecular Weight:
248.28g/mol
N-(2-Propoxyphenyl)-2-butenediamide
CAS No.: 1164489-60-4
Main Products
VCID: VC0382136
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28g/mol
CAS No. | 1164489-60-4 |
---|---|
Product Name | N-(2-Propoxyphenyl)-2-butenediamide |
Molecular Formula | C13H16N2O3 |
Molecular Weight | 248.28g/mol |
IUPAC Name | (E)-N'-(2-propoxyphenyl)but-2-enediamide |
Standard InChI | InChI=1S/C13H16N2O3/c1-2-9-18-11-6-4-3-5-10(11)15-13(17)8-7-12(14)16/h3-8H,2,9H2,1H3,(H2,14,16)(H,15,17)/b8-7+ |
Standard InChIKey | ATRRQBZUOKATSJ-BQYQJAHWSA-N |
Isomeric SMILES | CCCOC1=CC=CC=C1NC(=O)/C=C/C(=O)N |
SMILES | CCCOC1=CC=CC=C1NC(=O)C=CC(=O)N |
Canonical SMILES | CCCOC1=CC=CC=C1NC(=O)C=CC(=O)N |
Description | N'-(2-propoxyphenyl)-2-butenediamide is an anilide. |
PubChem Compound | 1556906 |
Last Modified | Nov 11 2021 |
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